N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
Description
The compound features a thiazole-2-carboxamide core substituted at the 4-position with a thiophen-2-yl group and an N-linked ethyl chain bearing a 2,4-dioxooxazolidin-3-yl moiety. The oxazolidinone group may enhance polarity and hydrogen-bonding capacity, while the thiophen-2-yl substituent could influence electronic properties and lipophilicity .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c17-10-6-20-13(19)16(10)4-3-14-11(18)12-15-8(7-22-12)9-2-1-5-21-9/h1-2,5,7H,3-4,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUZKUPFEZHNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-2-Carboxamides with Aryl Substituents
Compounds sharing the thiazole-2-carboxamide scaffold but differing in substituents provide insights into structure-activity relationships (SAR):
Table 1: Comparison of Key Analogs
Key Observations :
- Substituent Effects : The thiophen-2-yl group in 3h () correlates with high yield (88%) and purity (98.1%), suggesting synthetic efficiency compared to thiophen-3-yl (3i ) or nitro-furyl (Compound 12 ) analogs. This may arise from favorable steric or electronic interactions during coupling reactions .
- Biological Activity: Thiazole-2-carboxamides with thiophen-2-yl (3h) or thiophen-3-yl (3i) groups exhibit HDAC inhibition, while thiazolidinone derivatives () target urease. The oxazolidinone moiety in the target compound could shift activity toward other enzymatic targets, such as kinases or proteases, due to its distinct hydrogen-bonding profile .
Oxazolidinone vs. Thiazolidinone Derivatives
The oxazolidinone ring in the target compound differs from thioxothiazolidinone analogs () in electronic and steric properties:
- This may enhance solubility but reduce membrane permeability .
- Synthetic Accessibility: Thiazolidinone derivatives (e.g., ) are synthesized via cyclization of thiocarbonyl-bis-thioglycolic acid with hydrazides, whereas oxazolidinones often require epoxide or carbamate intermediates, which may lower yields .
Role of Thiophen-2-yl Substituents
Thiophen-2-yl groups are recurrent in bioactive compounds:
- : Quinolone derivatives with bromothiophen-2-yl substituents exhibit antibacterial activity, suggesting that the thiophen-2-yl group enhances target binding through π-π stacking or hydrophobic interactions .
- : In HDAC inhibitors (3h), the thiophen-2-yl group may contribute to potency by interacting with hydrophobic enzyme pockets. The target compound’s thiophen-2-yl group could play a similar role, though its oxazolidinone chain might modulate selectivity .
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